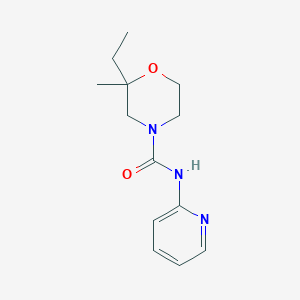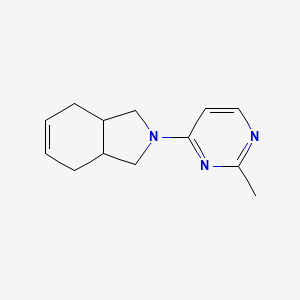![molecular formula C14H22N6O B7633718 N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7633718.png)
N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine, also known as MPDL3280A, is a small molecule drug that has been developed as an immune checkpoint inhibitor for the treatment of cancer. Immune checkpoint inhibitors are a new class of drugs that have shown great promise in the treatment of cancer by unleashing the body's own immune system to attack cancer cells.
Mechanism of Action
N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine binds to PD-L1 on the surface of cancer cells and prevents it from interacting with its receptor, programmed death-1 (PD-1), on the surface of T cells. This interaction between PD-L1 and PD-1 is a key mechanism by which cancer cells evade the immune system. By blocking this interaction, N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine allows T cells to recognize and attack cancer cells.
Biochemical and physiological effects:
N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the number of activated T cells in the tumor microenvironment, decrease the number of regulatory T cells, and increase the production of cytokines that promote an immune response. In addition, N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine has been shown to have a synergistic effect when used in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, there are also limitations to the use of N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine in lab experiments. It is a complex molecule that may require specialized equipment and expertise for synthesis and analysis. In addition, the cost of the drug may be prohibitive for some research labs.
Future Directions
There are many potential future directions for the use of N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine in cancer treatment. One area of research is the development of biomarkers that can predict which patients are most likely to respond to treatment with N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine. Another area of research is the development of combination therapies that can enhance the effectiveness of N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine. Finally, there is ongoing research into the use of N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine in the treatment of other types of cancer, such as breast cancer and ovarian cancer.
Synthesis Methods
The synthesis of N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine involves the reaction of 1-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazole with 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one to form the intermediate compound 1-(1-methylpyrazol-4-yl)-3-(4-nitrophenyl)-2-propen-1-one. This intermediate is then reacted with 3-(piperidin-3-yl)propan-1-amine and 5-amino-1,2,4-oxadiazole to form the final product N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine.
Scientific Research Applications
N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lung cancer, bladder cancer, and melanoma. It works by blocking the programmed death-ligand 1 (PD-L1) protein, which is often overexpressed on the surface of cancer cells and helps them evade the immune system. By blocking PD-L1, N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine allows the body's immune system to recognize and attack cancer cells.
properties
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O/c1-10(2)13-17-14(21-18-13)16-11-5-4-6-20(8-11)12-7-15-19(3)9-12/h7,9-11H,4-6,8H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQRRIXJFIMDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)NC2CCCN(C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(3-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B7633647.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7633651.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-naphthalen-2-ylpropan-1-one](/img/structure/B7633654.png)
![N-[1-(4-cyanophenyl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide](/img/structure/B7633666.png)
![3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7633674.png)
![1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7633684.png)
![5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7633686.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B7633695.png)
![2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7633701.png)
![2-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633704.png)
![N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)
![[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633712.png)

